3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a heterocyclic compound featuring a seven-membered benzodioxepine ring fused to a sulfonamide group. This structure combines aromaticity with the electron-withdrawing sulfonamide moiety, making it a versatile scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLFDTPZYMAIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxepine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
- Staphylococcus aureus : The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, indicating strong effectiveness against this pathogen.
- Escherichia coli : An MIC of 16 µg/mL was observed, further supporting its broad-spectrum antibacterial activity.
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for modifications that can enhance its biological activity. Key factors influencing its efficacy include:
- Fluorination : The introduction of fluorine can improve lipophilicity and membrane permeability.
- Substituent Variations : Altering substituents on the benzodioxepine ring can lead to variations in potency against different microbial targets.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA) : A recent study indicated that derivatives of this compound showed significant activity against MRSA strains with MIC values lower than those of conventional treatments.
- Broad-Spectrum Activity : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a broad-spectrum antibiotic.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodioxepine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Derivatives
(a) 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonyl Chloride
- Molecular Formula : C₉H₉ClO₄S
- CAS : 321309-38-0
- Key Differences :
- The sulfonyl chloride group (–SO₂Cl) is highly reactive, enabling facile nucleophilic substitution reactions to form sulfonamides, sulfonic acids, or esters.
- In contrast, the sulfonamide (–SO₂NH₂) is less reactive but offers hydrogen-bonding capabilities, critical for molecular recognition in drug design .
(b) 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
- Molecular Formula: C₉H₁₁NO₂
- CAS : 175136-34-2
- Key Differences :
(c) Boronic Acid and Ethanone Derivatives
Heterocyclic Analogues
(a) Benzoxazines and Benzodithiazepines
- 3,4-Dihydro-2H-1,4-benzoxazin-3-one: Exhibits inhibitory activity against human DNA topoisomerase I, a target in anticancer drug design .
- 1,5,2-Benzodithiazepin-3-one 1,1-dioxides :
(b) Pyridazino[3,4-b]azepines and Tetrahydroquinolines
Pharmacological Analogues
(a) N-[(R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Molecular Formula: C₂₄H₂₀ClNO₄S₂
(b) ROR-gamma Modulators
- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide :
Comparative Data Table
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of sulfonamides known for their antibacterial properties, and its specific structure may enhance its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Characteristics
The compound features a benzodioxepine core with a sulfonamide group, which is significant for its biological interactions. The oxazole ring present in related compounds suggests potential interactions with various biological targets, enhancing its therapeutic effects .
Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective against a range of bacterial infections. The unique structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may also allow it to interact with other molecular targets, potentially modulating various biological pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Staphylococcus aureus | 25 μg/mL | Comparable to streptomycin (1.25 μg/mL) |
| Escherichia coli | 19 μg/mL | More potent than ampicillin (0.24 μg/mL) |
| Klebsiella pneumoniae | 17.9 - 24.8 μg/mL | More active than gentamycin (23.4 μg/mL) |
| Aspergillus fumigatus | MIC 19.95 μg/mL | Less active than sulfisoxazole (15.2 μg/mL) |
These findings indicate that the compound exhibits significant antibacterial activity and could be developed as a therapeutic agent against resistant strains .
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have shown anti-inflammatory effects in various studies. The sulfonamide moiety is known to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Studies
A notable study investigated the efficacy of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in animal models infected with methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load compared to untreated controls. The compound's ability to penetrate bacterial biofilms was also noted, indicating its potential utility in treating chronic infections .
Q & A
Q. What are the key synthetic steps for preparing 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
Methodological Answer: The synthesis involves two critical steps:
Sulfonyl Chloride Intermediate Formation :
- Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine using chlorosulfonic acid at 0–5°C for 2–4 hours yields 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 85–92% efficiency .
Sulfonamide Coupling :
Q. How is the compound characterized to confirm purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₆H₁₅NO₆S: 349.36 g/mol) .
Q. What are the stability considerations under physiological conditions?
Methodological Answer:
- pH Stability : Stable at pH 4–9 but hydrolyzes in strong acidic (>2M HCl) or basic (>1M NaOH) conditions to sulfonic acid and amine derivatives.
- Experimental Validation : Accelerated stability studies using buffer solutions at varying pH, monitored via HPLC .
Q. How can synthetic yields be optimized for sulfonamide coupling?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Base Selection : Use stronger bases (e.g., DBU) to improve deprotonation of the amine.
- Temperature Control : Elevated temperatures (40–50°C) may accelerate reaction kinetics without side-product formation .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays).
- Metabolite Interference Testing : Use LC-MS to identify degradation products or metabolites that may skew results.
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
Q. What strategies enhance the compound’s lipophilicity for blood-brain barrier penetration?
Methodological Answer:
- N-Alkylation : React the sulfonamide with methyl iodide to form N-methyl derivatives, increasing logP by ~1.5 units.
- Prodrug Design : Introduce ester moieties cleaved by esterases in vivo.
- Computational Modeling : Use molecular docking (e.g., Schrödinger Suite) to predict interactions with P-glycoprotein efflux pumps .
Q. How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Scaffold Hybridization : Fuse the benzodioxepine core with pyridine or pyrimidine rings to target ATP-binding pockets.
- SAR Studies : Systematically modify substituents (e.g., sulfonamide to sulfonylurea) and test inhibition against kinase panels (e.g., DiscoverX KinomeScan) .
Q. What analytical methods identify degradation pathways in long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- LC-MS/MS Analysis : Detect and quantify degradation products (e.g., hydrolyzed sulfonic acid).
- X-ray Diffraction (XRD) : Monitor crystalline-to-amorphous transitions affecting stability .
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation temperatures with/without compound treatment.
- BRET/FRET Biosensors : Use engineered cells (e.g., NF-κB or MAPK pathways) to monitor real-time target modulation .
Q. What computational tools predict metabolic liabilities?
Methodological Answer:
- ADMET Predictors : Software like StarDrop or ADMET Predictor identifies vulnerable sites (e.g., sulfonamide hydrolysis).
- CYP450 Metabolism Simulations : Use Schrödinger’s BioLuminate to model phase I metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
